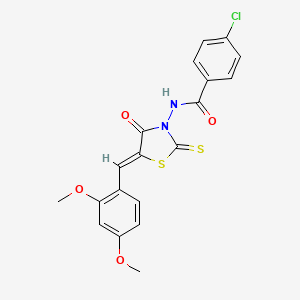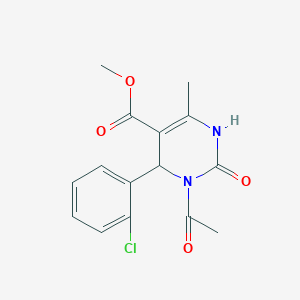![molecular formula C22H26N4O6S B12155274 (2-{(Z)-[2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12155274.png)
(2-{(Z)-[2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a toluene sulfonyl group, and a phenoxy acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(Toluene-4-sulfonyl)-piperazine, followed by its acetylation to form the acetyl derivative. This intermediate is then reacted with hydrazonomethyl-phenoxy-acetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
[2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. Examples include:
- 4-(Toluene-4-sulfonyl)-piperazine
- Phenoxyacetic acid derivatives
- Sulfonic acid derivatives
Uniqueness
What sets [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for innovation and discovery.
Properties
Molecular Formula |
C22H26N4O6S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[2-[(Z)-[[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H26N4O6S/c1-17-6-8-19(9-7-17)33(30,31)26-12-10-25(11-13-26)15-21(27)24-23-14-18-4-2-3-5-20(18)32-16-22(28)29/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)(H,28,29)/b23-14- |
InChI Key |
QBOYCJSKLKLXEN-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CC=C3OCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CC=C3OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155196.png)
![6-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12155221.png)
![(4E)-5-(4-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12155224.png)
![Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate](/img/structure/B12155228.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12155233.png)
![N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12155236.png)

![N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12155245.png)
![Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12155253.png)
![1-[2-(Diethylamino)ethyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12155268.png)

![4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B12155277.png)
